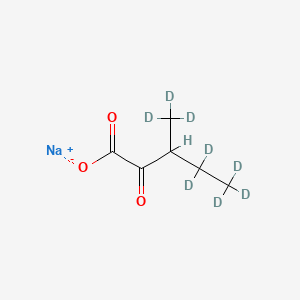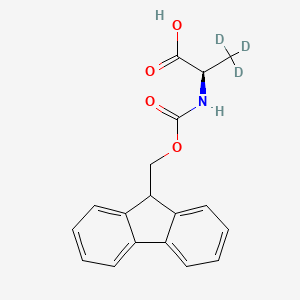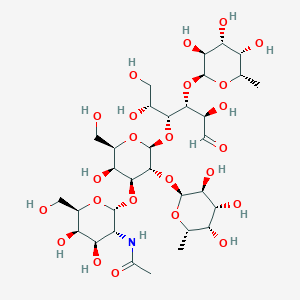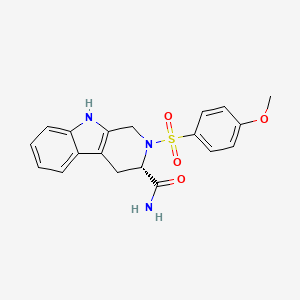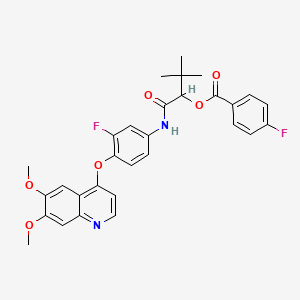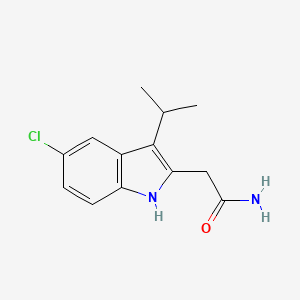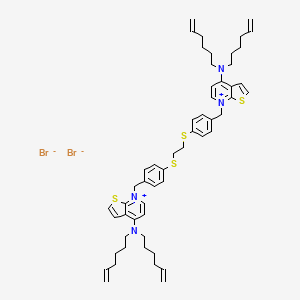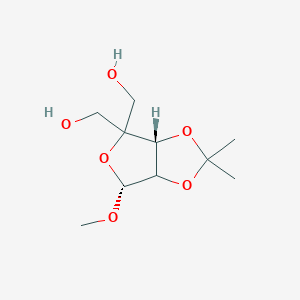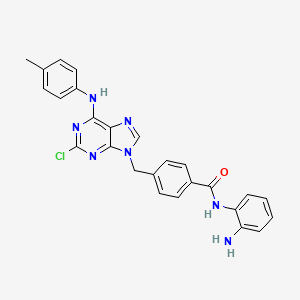
HDAC1/2 and CDK2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDAC1/2 and CDK2-IN-1, also known as compound 14d, is a potent dual inhibitor of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. It exhibits significant antitumor activity by blocking the cell cycle and inducing apoptosis.
Métodos De Preparación
The synthesis of HDAC1/2 and CDK2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Formation of this compound: The intermediate compounds undergo further reactions, including coupling and deprotection, to form the final product. .
Análisis De Reacciones Químicas
HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
HDAC1/2 and CDK2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of histone deacetylase and cyclin-dependent kinase activities. It helps in understanding the role of these enzymes in various biochemical processes.
Biology: In biological research, the compound is used to investigate the effects of histone deacetylase and cyclin-dependent kinase inhibition on cell cycle regulation, gene expression, and apoptosis.
Medicine: The compound has potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies for inhibiting tumor growth and inducing cancer cell death.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting histone deacetylase and cyclin-dependent kinase pathways
Mecanismo De Acción
HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .
Comparación Con Compuestos Similares
HDAC1/2 and CDK2-IN-1 is unique due to its dual inhibitory activity against both histone deacetylase and cyclin-dependent kinase. Similar compounds include:
HDAC Inhibitors: Compounds such as vorinostat and romidepsin inhibit histone deacetylase activity but do not target cyclin-dependent kinase.
CDK Inhibitors: Compounds like roscovitine and flavopiridol inhibit cyclin-dependent kinase activity but do not target histone deacetylase.
Dual Inhibitors: Other dual inhibitors targeting both histone deacetylase and cyclin-dependent kinase are less common and may have different selectivity and potency profiles compared to this compound
Propiedades
Fórmula molecular |
C26H22ClN7O |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide |
InChI |
InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33) |
Clave InChI |
XHELPOUKGPDRRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


